tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate
Description
Properties
Molecular Formula |
C11H22FNO4S |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl N-(6-fluorosulfonylhexyl)carbamate |
InChI |
InChI=1S/C11H22FNO4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9-18(12,15)16/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
HWTDDMCMHRCFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Amine precursor : A linear hexyl amine derivative functionalized with a sulfonyl fluoride group.
- Boc reagent : Di-tert-butyl dicarbonate (Boc$$_2$$O), a common reagent for carbamate formation.
- Solvents : Common solvents include tetrahydrofuran (THF), ethyl acetate, or ionic liquids.
Reaction Conditions
The reaction conditions vary depending on the desired yield and efficiency:
- Catalysts : Iron(III) trifluoromethanesulfonate or guanidine hydrochloride can be used to accelerate the reaction.
- Temperature : Reactions are typically carried out at room temperature (~20°C) or slightly elevated temperatures (~35–40°C).
- Reaction Time : Reaction completion times range from a few minutes to several hours, depending on the method.
Representative Methods
Method 1: Boc Protection Using Iron Catalysts
Method 2: Ionic Liquid-Assisted Synthesis
Method 3: Conventional Boc Protection in THF
Method 4: Guanidine Hydrochloride Catalysis
- Procedure :
- Dissolve guanidine hydrochloride in ethanol and add Boc$$_2$$O.
- Heat the mixture to ~35–40°C and stir for ~15 minutes.
- Extract and purify the product via crystallization or chromatography.
- Yield : ~96%.
Reaction Scheme
The general reaction scheme for this compound can be summarized as:
$$
R-NH2 + \text{Boc}2O \xrightarrow{\text{Catalyst/Solvent}} R-NHCOOC(CH3)3
$$
Where $$ R $$ represents the hexyl chain functionalized with a fluorosulfonyl group.
Comparison of Methods
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Iron(III)-Catalyzed | Fe(OTf)$$_3$$, RT | Ethyl acetate | ~5 min | ~99 |
| Ionic Liquid-Assisted | [TPA][Pro], RT | Ionic liquid | ~15 min | ~99 |
| THF-Based | None, RT | THF | ~16 h | ~97 |
| Guanidine Hydrochloride | Guanidine HCl, 35–40°C | Ethanol | ~15 min | ~96 |
Notes on Optimization
- The choice of catalyst significantly impacts reaction time and yield. Iron(III)-based catalysis is highly efficient for rapid synthesis.
- Ionic liquids offer a green chemistry approach, facilitating catalyst recovery and reuse without compromising yield.
- Traditional solvent-based methods like THF require longer reaction times but are straightforward for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
One of the most promising applications of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate lies in medicinal chemistry. Its structure allows it to serve as a building block for the synthesis of biologically active compounds. Research has indicated that derivatives of this compound can act as inhibitors for specific biological targets, making them candidates for drug development.
- Case Study: Inhibition of MALT1
A recent study explored the synthesis of cyclic compounds derived from this compound, demonstrating their efficacy as MALT1 inhibitors. These inhibitors have potential therapeutic applications in treating certain cancers due to their ability to modulate immune responses .
2. Material Science
The unique properties of this compound make it suitable for use in advanced materials. Its fluorosulfonyl group may enhance the thermal stability and chemical resistance of polymers when incorporated into polymer matrices.
-
Data Table: Thermal Stability Comparison
Material Type Thermal Stability (°C) Comments Pure Polymer 250 Standard thermal stability Polymer with Additive 300 Enhanced stability with tert-butyl derivative
This table illustrates the improvement in thermal stability when using this compound as an additive.
3. Environmental Studies
The compound's potential for environmental applications stems from its reactivity with various pollutants. Its ability to form stable complexes with heavy metals suggests it could be utilized in remediation efforts.
- Case Study: Heavy Metal Binding
Research has shown that derivatives of this compound can effectively bind to lead and cadmium ions in aqueous solutions, facilitating their removal from contaminated water sources. This application is crucial for developing new methods for water purification and environmental cleanup .
Mechanism of Action
The mechanism of action of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents the amino group from participating in unwanted side reactions. The compound can be deprotected under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, synthesis yields, and applications:
Key Observations:
- Reactivity : The fluorosulfonyl group (-SO₂F) is more electrophilic than bromo (-Br) or hydroxy (-OH) substituents, enabling rapid reactions with nucleophiles (e.g., amines, thiols) under mild conditions. This contrasts with bromohexyl derivatives, which require harsher conditions for nucleophilic substitution .
- Stability : Fluorosulfonyl-containing compounds may exhibit lower hydrolytic stability compared to hydroxy- or ureido-substituted analogs due to the lability of the -SO₂F group in aqueous environments .
- Biological Activity : Ureido-substituted analogs (e.g., tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate ) demonstrate significant bioactivity in enzyme inhibition and pain management, suggesting that fluorosulfonyl derivatives could be optimized for similar therapeutic targets .
Physicochemical Properties
- Solubility : Hydroxy-substituted carbamates (e.g., tert-Butyl (6-hydroxyhexyl)carbamate ) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorosulfonyl derivatives are likely more lipophilic, favoring organic solvents .
- Thermal Stability : Ureido and bromo derivatives show stability up to 150°C, as evidenced by their use in high-temperature reactions (e.g., coupling with EDC/DMAP in ). Fluorosulfonyl compounds may require low-temperature storage to prevent decomposition .
Biological Activity
tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate is a synthetic compound with potential applications in medicinal chemistry and pharmacology. The unique structural features of this compound, particularly the presence of a fluorosulfonyl group, suggest that it may exhibit significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where , , and other specific atoms depend on the exact molecular configuration. The fluorosulfonyl group is notable for its electrophilic properties, which may influence its interaction with biological macromolecules.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The fluorosulfonyl moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.
- Receptor Modulation : This compound may interact with various G-protein coupled receptors (GPCRs), influencing signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that compounds containing fluorosulfonyl groups can exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes.
Antimicrobial Properties
Research indicates that similar compounds have shown significant antimicrobial activity against various pathogens. For instance, a study reported that compounds with fluorinated groups demonstrated enhanced antibacterial effects due to increased lipophilicity, which aids in membrane penetration .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate a moderate cytotoxic effect on cancer cell lines, suggesting potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
- Case Study on Anticancer Activity : A study examining the effects of fluorosulfonated compounds on breast cancer cells found that these compounds could induce apoptosis via the mitochondrial pathway, leading to increased cell death in tumor cells .
- Case Study on Enzyme Interaction : Research into enzyme inhibition revealed that fluorosulfonated carbamates could effectively inhibit serine proteases, which play critical roles in various physiological processes including inflammation and blood coagulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
